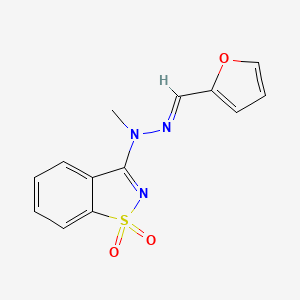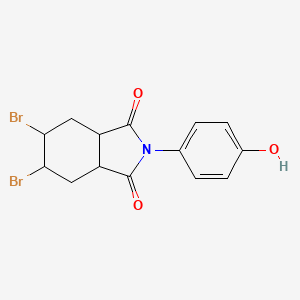![molecular formula C25H23N3O3S B11609257 (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11609257.png)
(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines benzofuran, thiazole, and triazole rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-benzofuran-2-carbaldehyde with 2-(pentyloxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran or thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Uniqueness
Compared to similar compounds, (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its complex structure and diverse range of applications. Its combination of benzofuran, thiazole, and triazole rings provides unique chemical properties that can be exploited in various fields of research and industry.
Propriétés
Formule moléculaire |
C25H23N3O3S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H23N3O3S/c1-3-4-9-14-30-19-12-7-5-10-17(19)15-21-24(29)28-25(32-21)26-23(27-28)22-16(2)18-11-6-8-13-20(18)31-22/h5-8,10-13,15H,3-4,9,14H2,1-2H3/b21-15+ |
Clé InChI |
LFSOQWBXVJFSER-RCCKNPSSSA-N |
SMILES isomérique |
CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
SMILES canonique |
CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B11609189.png)

methanone](/img/structure/B11609207.png)
![N-benzyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11609215.png)
![6-[5-(3-Chloro-2-methylphenyl)furan-2-yl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609220.png)

![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)hexanoic acid](/img/structure/B11609229.png)
![4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11609237.png)
![4-bromo-2-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol](/img/structure/B11609246.png)
![4-Methoxy-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11609247.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11609251.png)
![4-({2-[(Z)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11609254.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11609261.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11609273.png)
